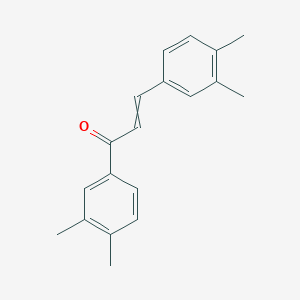![molecular formula C18H19Cl2NO2 B12535033 2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one CAS No. 651712-82-2](/img/structure/B12535033.png)
2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one is an organic compound with a complex structure that includes both dichlorophenyl and diethylamino phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and hydroxylation, to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)ethylamine: Shares the dichlorophenyl group but lacks the diethylamino phenyl group.
4-(Diethylamino)benzaldehyde: Contains the diethylamino phenyl group but lacks the dichlorophenyl group.
Uniqueness
2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one is unique due to the combination of both dichlorophenyl and diethylamino phenyl groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets.
Properties
CAS No. |
651712-82-2 |
|---|---|
Molecular Formula |
C18H19Cl2NO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C18H19Cl2NO2/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)18(23)15-10-7-13(19)11-16(15)20/h5-11,18,23H,3-4H2,1-2H3 |
InChI Key |
WNQNAQDANDMJJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


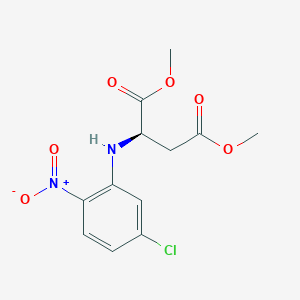
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
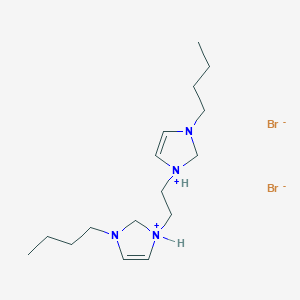

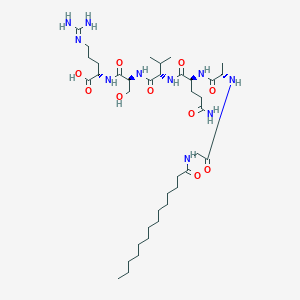
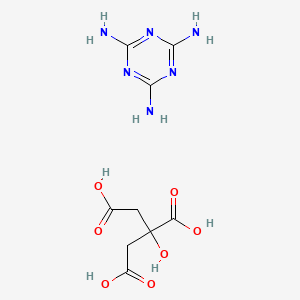
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
